molecular formula C16H19N5O3S B2671532 6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1013772-89-8

6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2671532
CAS No.: 1013772-89-8
M. Wt: 361.42
InChI Key: MAXLZICLUJFVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound demonstrates high selectivity for DYRK1A, making it an invaluable chemical probe for dissecting the kinase's complex physiological functions. Research utilizing this inhibitor is primarily focused on elucidating the role of DYRK1A in neurodevelopment and neurodegenerative diseases , such as Alzheimer's disease and Down syndrome, where its signaling pathways are implicated. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this molecule is a critical tool in oncology research for investigating novel therapeutic targets in various cancers, including glioblastoma and leukemia. Its mechanism of action, centered on the inhibition of DYRK1A-mediated phosphorylation of key substrates, allows researchers to modulate pathways critical for neuronal survival, synaptic plasticity, and cellular proliferation, providing fundamental insights into disease etiology and identifying potential intervention strategies.

Properties

IUPAC Name

6-acetyl-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-8-6-11(19-20(8)3)15(24)18-16-13(14(17)23)10-4-5-21(9(2)22)7-12(10)25-16/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXLZICLUJFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-c]pyridine core, which is then functionalized through a series of reactions to introduce the acetyl, pyrazole, and carboxamide groups.

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with 1,3-diketones.

    Amidation Reaction: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and pyrazole moieties.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of the compound suggest that it may interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound is believed to inhibit specific kinases that play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value lower than that of traditional chemotherapeutics like doxorubicin for certain cancer types, indicating its potential efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound.

  • Key Structural Features : The presence of the pyrazole moiety and thieno[2,3-c]pyridine core are critical for its biological activity. Modifications to these structures can enhance potency and selectivity towards cancer cells.
Structural FeatureImportance
Pyrazole ringEnhances interaction with kinase targets
Tetrahydrothieno[2,3-c]pyridineContributes to overall stability and bioavailability

Synthesis and Derivatives

The synthesis of 6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves multi-step organic reactions that yield various derivatives with modified biological activities.

  • Synthetic Pathways : Various synthetic methodologies have been explored to produce this compound efficiently while minimizing environmental impact. For example, methods involving less hazardous reagents and simplified reaction conditions are preferred for industrial applications .

Future Perspectives

The ongoing research into this compound suggests several promising avenues:

  • Combination Therapies : Studies are exploring the synergistic effects of this compound when used in combination with other chemotherapeutic agents. This approach seeks to enhance overall treatment efficacy while reducing side effects.
  • Targeted Delivery Systems : Advances in drug delivery systems could improve the bioavailability and targeting of this compound to tumor sites, potentially leading to better therapeutic outcomes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in disease pathways, and the compound might exert its effects through binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

Compound A : N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (C₃₃H₃₇N₃O₆S, MW 603.24)

  • Structural Differences : Bulky substituents (naphthyl, tert-butyl) vs. the target compound’s 1,5-dimethylpyrazole.
  • Implications :
    • Bioactivity : Compound A’s bulky groups may enhance target affinity but reduce solubility.
    • Metabolic Stability : The target’s methyl groups likely improve stability compared to Compound A’s labile sulfonyl and hydroxyl groups.

Thieno[2,3-c]Pyridine Derivatives

Compound B: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (C₁₅H₂₂N₂O₄S, MW 326.41)

  • Structural Differences : Boc-protected amine and ethyl ester vs. the target’s acetyl and carboxamide groups.
  • Implications :
    • Solubility : Compound B’s ester may confer higher solubility than the target’s acetyl group.
    • Stability : The target’s carboxamide is less prone to hydrolysis than Compound B’s ester.

Thiazolo-Pyridine Derivatives

Compound C: 5-Amino-3-Oxo-2,3,6,7-Tetrahydro-5H-Thiazolo[3,2-a]Pyridine-6-Carbonitrile (Synthesized via pyrazole-carboxaldehyde precursors)

  • Structural Differences: Thiazolo[3,2-a]pyridine core vs. thieno[2,3-c]pyridine.
  • Implications: Electronic Properties: Sulfur in the thieno ring may enhance π-stacking interactions compared to thiazolo’s nitrogen-sulfur system. Synthetic Accessibility: Compound C’s synthesis involves simpler cyclization steps, while the target compound requires multi-step functionalization.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Thieno[2,3-c]pyridine Pyrazole-carboxamide Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyridine
Key Substituents 1,5-Dimethylpyrazole, Acetyl Naphthyl, Methylsulfonylphenyl Boc-protected amine, Ester Carbonitrile, Oxo-group
Molecular Weight ~450-500 (estimated) 603.24 326.41 ~250-300 (estimated)
Solubility Moderate (acetyl/carboxamide) Low (bulky groups) High (ester) Moderate (polar groups)
Metabolic Stability High (methyl groups) Moderate (reactive substituents) Low (ester hydrolysis) Moderate (carbonitrile)

Research Findings and Implications

  • Synthetic Challenges: Unlike Compound C’s straightforward synthesis, the target requires precise functionalization of the thienopyridine core, increasing complexity.
  • Safety Profile : Compared to Compound B’s ester (risk of hydrolysis), the target’s carboxamide and acetyl groups likely improve stability and reduce toxicity.

Biological Activity

6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a thieno[2,3-c]pyridine core and a pyrazole moiety. Its structure can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure provides a basis for its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and tetrahydropyridine structures exhibit significant anti-inflammatory effects. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies demonstrated that derivatives similar to this compound showed COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM .
  • Case Studies : In a study involving carrageenan-induced paw edema in rats, compounds derived from similar structures displayed edema inhibition percentages significantly higher than standard drugs like celecoxib .
CompoundCOX-2 Inhibition IC50 (µM)Edema Inhibition (%)
6-acetyl derivative0.034 - 0.05278.9 - 96
CelecoxibN/A82.8

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Research has shown that derivatives of tetrahydropyridine exhibit cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 25 nM against L1210 leukemia cells .
  • Mechanism : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Cell LineIC50 (nM)Reference
L121025
SK-N-SH11 ± 1.3
A54958 ± 4.1

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In Vitro Studies : Compounds similar to this one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecium with IC90 values around 16 µg/mL .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Safety and Toxicity

Safety assessments indicate that derivatives of this compound exhibit low toxicity profiles in animal models. Acute oral toxicity studies have shown lethal doses greater than 2000 mg/kg for certain derivatives . Furthermore, histopathological evaluations revealed minimal degenerative changes in vital organs after administration .

Q & A

Q. What are the key experimental design considerations for synthesizing this compound?

Methodological Answer:

  • Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables .
  • Employ HPLC and NMR for real-time monitoring of intermediates and final product purity (refer to protocols for structurally related compounds in and ) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies using thermal (40–60°C) and humidity-controlled environments (75% RH). Monitor degradation via LC-MS and compare with stability profiles of analogous heterocyclic compounds (e.g., pyrazole derivatives in ) .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

Methodological Answer:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydrothienopyridine core.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula, supplemented by FT-IR for functional group validation (as applied to related compounds in ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Perform systematic comparative studies using molecular docking and dynamics simulations to assess binding affinities across different protein targets (e.g., kinase vs. GPCR models). Cross-validate with dose-response assays under standardized conditions (see ’s integration of computation and experimentation) .

Q. What reactor design principles apply to scaling up its synthesis while minimizing byproducts?

Methodological Answer:

  • Implement continuous-flow reactors with in-line analytics (e.g., UV-Vis monitoring) to enhance mixing efficiency and thermal control. Reference CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for scalability criteria .

Q. How can heterogeneous catalysis improve the sustainability of its synthetic route?

Methodological Answer:

  • Screen metal-organic framework (MOF) catalysts for regioselective acetylation. Use life-cycle assessment (LCA) metrics to compare energy/atom economy with traditional homogeneous catalysts (aligned with CRDC subclass RDF2050106 on renewable fuel engineering) .

Q. What strategies address discrepancies in enzymatic inhibition data across studies?

Methodological Answer:

  • Apply kinetic modeling (e.g., Michaelis-Menten with non-linear regression) to reconcile variations in IC50 values. Validate using cryo-EM or X-ray crystallography to confirm binding modes (inspired by ’s feedback loop between computation and experiment) .

Q. How can in silico tools predict its metabolic pathways and potential toxicity?

Methodological Answer:

  • Use ADMET prediction software (e.g., Schrödinger’s QikProp) to simulate phase I/II metabolism. Cross-reference with hepatocyte incubation assays to validate metabolite formation (methods akin to ’s integration of computational and experimental workflows) .

Q. What role do substituent modifications play in enhancing its bioactivity?

Methodological Answer:

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied pyrazole substituents. Use multivariate analysis to correlate electronic (Hammett constants) and steric parameters with activity (as demonstrated for pyrazole-carboximidamide derivatives in ) .

Q. How can machine learning optimize reaction conditions for novel derivatives?

Methodological Answer:

  • Train neural networks on historical reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions for new analogs. Validate predictions via high-throughput experimentation (HTE) in microtiter plates (aligned with ICReDD’s approach in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.